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Compound of Interest

Compound Name: 4-Isopropylnicotinamide

Cat. No.: B13657382

Content Type: Technical Reference & Validation Guide Subject: 4-Isopropylpyridine-3-
carboxamide (CAS: N/A for specific isomer, derivative of Nicotinamide) Audience: Medicinal
Chemists, Analytical Scientists, CMC Leads

Executive Summary & Chemical Context

4-1sopropylnicotinamide is a functionalized pyridine derivative often encountered in
Fragment-Based Drug Discovery (FBDD) as a NAD+ mimic or a kinase inhibitor scaffold. It is
typically synthesized via Minisci radical alkylation of nicotinamide.

Critical Quality Attribute (CQA): The primary analytical challenge is distinguishing the 4-
isopropyl isomer from the thermodynamically possible 2-isopropyl and 6-isopropyl regioisomers
formed during radical alkylation. This guide provides the definitive spectroscopic fingerprint to
validate the 4-position substitution.

Physicochemical Profile
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Property Value

Formula

Molecular Weight 164.21 g/mol

Exact Mass 164.0950

Appearance Off-white to pale yellow crystalline solid
Solubility DMSO, Methanol, Chloroform (moderate)

Mass Spectrometry (MS) Profile
lonization & Fragmentation Logic

The mass spectrum is characterized by a stable molecular ion due to the aromatic pyridine
core. The fragmentation pattern follows a predictable "stripping” of the substituents.

Method: ESI-MS (Positive Mode) / Q-TOF for High Resolution.
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lon Type m/z (Theoretical) Assignment

Mechanistic Insight

165.10 Molecular lon

Protonation on
Pyridine Nitrogen
(Kinetic)

187.08 Sodium Adduct

Common in
unbuffered LC-MS

solvents

Fragment 1 148.07

Loss of ammonia from
primary amide
(distinctive for

carboxamides).

Fragment 2 122.06

McLafferty-type
rearrangement losing
propene (isopropy!

group).

Base Peak 106.03

Loss of amide and
isopropyl fragments
(Pyridine radical

cation).

Visualizing the Fragmentation Pathway

Loss of NH3

[M+H]+
m/z 165.1

m/z 122.1

Further Degradation

-17 Da (NH3) m/z 148.1
-42 Da (Propene) -NH3
Loss of C3H6

Pyridine Core
m/z 106.0
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Caption: ESI-MS fragmentation logic showing parallel pathways for amide deamination and

isopropyl elimination.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the integrity of the amide functionality and the presence of the alkyl

side chain.

Wavenumber (

)

Intensity

Assignment

Diagnostic Value

3350, 3180

Medium, Broad

Primary amide doublet
(Asymmetric/Symmetr

ic stretch).

2965, 2870

Medium

Isopropyl methyl C-H

stretches.

1685

Strong

Amide | band. High
wavenumber due to
conjugation with
electron-deficient

pyridine.

1620

Medium

Amide Il band

(Scissoring).

1595, 1560

Medium

Pyridine ring skeletal

vibrations.

NMR Spectroscopy (Structural Proof)

This is the definitive module for proving the 4-position substitution.

Solvent; DMSO-
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(Preferred to prevent amide proton exchange and overlap). Frequency: 400 MHz or higher.

NMR Data Table
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Position

Shift (

ppm)

Multiplicity

Integral

Coupling (

Hz)

Assignment
Logic

8.55

Singlet (s)

1H

Most
Deshielded.
Flanked by
Ring N and
C=0. Lack of
coupling
proves C3
and C6 are
substituted/h

eteroatom.

8.48

Doublet (d)

1H

5.2

-proton to
Ring N.
Couples only
to H5.

Amide-NH

8.10, 7.60

Broad
Singlets

2H

Non-
equivalent
amide
protons due
to restricted

rotation (

bond

character).

7.35

Doublet (d)

1H

5.2

-proton.
Shielded
relative to
H2/H6.[1]
Key: Only
one coupling
partner (H6).
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Methine of

isopropyl.
CH (Iso) 3.65 Septet (sep) 1H 6.9 Deshielded

by aromatic

ring current.

Methyls of

CH3 (Iso) 1.18 Doublet (d) 6H 6.9 )
isopropyl.

NMR Data Table

Shift (
Type Assighment

ppm)

169.5 C=0 (Amide).[2]

153.2 C4. Ipso-carbon attached to
' isopropyl.

150.8 C2.

148.5 C6.

1321 C3. Ipso-carbon attached to
' amide.

122.5 C5.

28.4 Isopropyl Methine.

22.8 Isopropyl Methyls (2C).

Regioisomer Discrimination Logic (The "Self-Validating"
System)

To ensure you have the 4-isomer and not the 2- or 6-isomer, apply this logic gate:
e Check H2: Is it a singlet?

o Yes: Itis 4-isopropyl or 5-isopropyl (rare).
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o No (Doublet): It is 6-isopropyl (H2 couples to H3? No, H3 is subst). Wait, in 6-iso, H2 is
singlet, H4 is doublet, H5 is doublet.

o Correction:
» 4-Isopropyl: H5 and H6 are vicinal (J ~5Hz). H2 is isolated (Singlet).
» 6-Isopropyl: H4 and H5 are vicinal (J ~8Hz). H2 is isolated (Singlet).
» Differentiation: The Coupling Constant (

) is the key.
(pyridine
) is typically 4-6 Hz.
(pyridine
) is typically 7-9 Hz.
= Observation: If the doublet-doublet pair has
, itis the 4-isomer. If

, it is the 6-isomer.

2D NMR Connectivity Map
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Caption: 2D NMR Correlation Map. Green dashed lines (NOE) between Isopropyl-CH and H5
definitively confirm the 4-position substitution.

Experimental Protocol: Sample Preparation

To replicate these results for quality control:
e Solvent Selection: Use DMSO-

(99.9% D). Chloroform-

(

) is acceptable but may cause the amide protons to broaden significantly or disappear due to
exchange, and the H2/H6 signals may overlap.

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

o Shimming: Ensure good shimming; the splitting of the H5 doublet (J=5.2Hz) must be
resolved from the H6 doublet to distinguish it from the 6-isomer (J=8Hz).
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o Water Suppression: If the sample is hygroscopic, a water suppression pulse sequence (e.g.,
presaturation) may be needed to clear the 3.33 ppm region, though this usually does not
interfere with the Isopropyl methine (3.65 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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